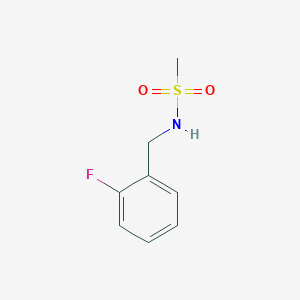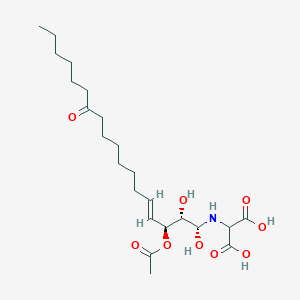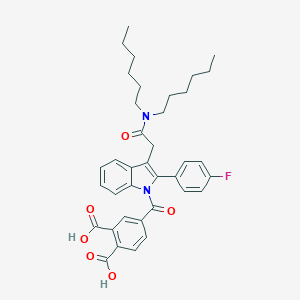
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the indole family of organic compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anticancer, and neuroprotective activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research fields. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid. One direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with specific enzymes and signaling pathways. Additionally, the synthesis of analogs of 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid could lead to the discovery of compounds with even greater biological activity.
Synthesemethoden
The synthesis method of 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid involves the reaction of 2-hexylaniline with 3-acetylindole in the presence of benzenetricarboxylic acid. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified using column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
152842-64-3 |
|---|---|
Produktname |
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid |
Molekularformel |
C37H41FN2O6 |
Molekulargewicht |
628.7 g/mol |
IUPAC-Name |
4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid |
InChI |
InChI=1S/C37H41FN2O6/c1-3-5-7-11-21-39(22-12-8-6-4-2)33(41)24-30-28-13-9-10-14-32(28)40(34(30)25-15-18-27(38)19-16-25)35(42)26-17-20-29(36(43)44)31(23-26)37(45)46/h9-10,13-20,23H,3-8,11-12,21-22,24H2,1-2H3,(H,43,44)(H,45,46) |
InChI-Schlüssel |
ZEOCZHBGCWLNDK-UHFFFAOYSA-N |
SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)F |
Kanonische SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)F |
Andere CAS-Nummern |
152842-64-3 |
Synonyme |
2-hexylindole-3-acetamide-N-benzenetricarboxylic acid FGIN 1-44 FGIN-1-44 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
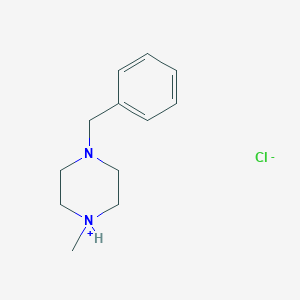
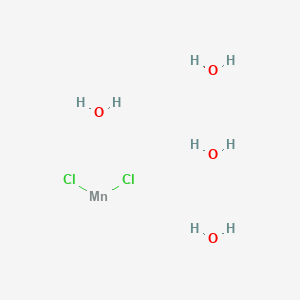
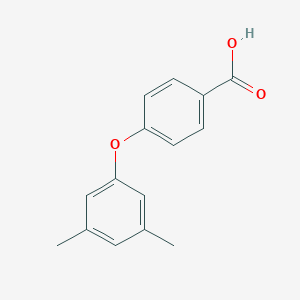
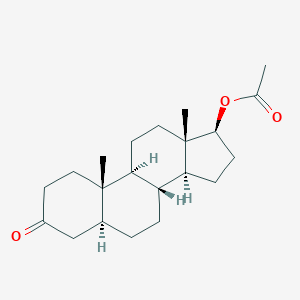
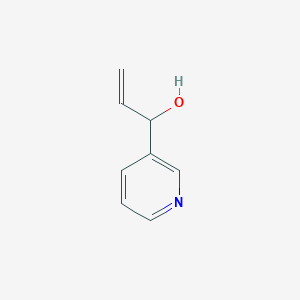
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
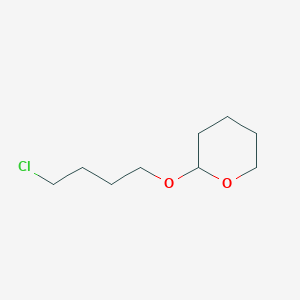
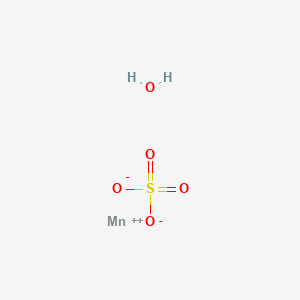
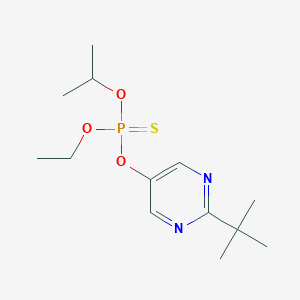
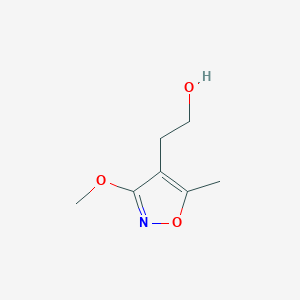
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
